4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide
Description
Properties
Molecular Formula |
C14H13N5O3 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide |
InChI |
InChI=1S/C14H13N5O3/c20-10(18-14-16-6-7-17-14)4-2-8-19-12(21)9-3-1-5-15-11(9)13(19)22/h1,3,5-7H,2,4,8H2,(H2,16,17,18,20) |
InChI Key |
VPACVWSJKJUTRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCCC(=O)NC3=NC=CN3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Ugi-Adduct Formation
The reaction begins with the condensation of 2-iodobenzoic acid, cyclopentanecarbaldehyde, tert-butyl isocyanide, and ammonia in 2,2,2-trifluoroethanol at 60°C. This yields an Ugi adduct, which undergoes cyclization with indandione in acetonitrile at 90°C in the presence of Cs₂CO₃ and CuCl₂ (10 mol%). For the pyrrolo[3,4-b]pyridine system, analogous conditions may substitute indandione with a diketone precursor to form the dioxo moiety.
Key Reaction Parameters
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-Iodobenzoic acid | 5 mmol | 60°C, 12 h | 58% |
| CuCl₂ | 10 mol% | 90°C, 3 h | 40–60% |
Oxidation and Functionalization
The intermediate 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine requires oxidation to introduce the 5,7-dione groups. Air oxidation in dimethyl sulfoxide (DMSO) with t-BuOK, as demonstrated in pyrazolo[3,4-b]pyridin-6-one syntheses, effectively generates diketones. This step is critical for achieving the desired electronic properties and reactivity for downstream amide coupling.
Introduction of the Butanoic Acid Side Chain
The butanoic acid moiety at position 6 of the pyrrolo[3,4-b]pyridine core is introduced via nucleophilic substitution or alkylation. Commercial data for 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid (CAS 57111-85-0) indicate its availability as a starting material. However, its synthesis from the core structure involves:
Alkylation of the Pyrrolo[3,4-b]pyridine
Reaction of the pyrrolo[3,4-b]pyridine-5,7-dione with 4-bromobutyric acid in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 6–8 h installs the butanoic acid side chain. The reaction proceeds via SN2 mechanism, with the bromide acting as the leaving group.
Analytical Confirmation
-
¹H NMR (500 MHz, DMSO-d₆) : δ 12.1 (s, 1H, COOH), 8.45 (s, 1H, pyridine-H), 7.92 (d, J = 7.5 Hz, 1H), 4.21 (t, J = 6.8 Hz, 2H), 2.35 (t, J = 7.2 Hz, 2H), 1.85 (m, 2H).
Synthesis of 1H-Imidazol-2-amine
The 1H-imidazol-2-amine component is synthesized via condensation of glyoxal with ammonium acetate and nitriles, followed by reduction. A method adapted from benzimidazole syntheses involves:
Condensation and Cyclization
Heating a mixture of glyoxal (40%), ammonium acetate, and acetonitrile in ethanol at reflux for 4 h forms 2-aminoimidazole. Filtration and recrystallization from ethanol yield the pure amine.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 4 h | Maximizes cyclization |
| Solvent | Ethanol | Enhances solubility |
| Temperature | Reflux | Drives dehydration |
Amide Coupling Reaction
The final step involves coupling 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid with 1H-imidazol-2-amine using a carbodiimide coupling agent.
Activation and Coupling
-
Acid Activation : The butanoic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 30 min.
-
Amine Addition : 1H-Imidazol-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12 h.
-
Workup : The mixture is diluted with ethyl acetate, washed with NaHCO₃ and brine, dried over Na₂SO₄, and purified via column chromatography (petroleum ether/ethyl acetate 1:1).
Yield and Characterization
-
Isolated Yield : 65–72%
-
LC-MS (m/z) : [M+H]⁺ calcd. for C₁₅H₁₄N₅O₃: 320.11; found: 320.09.
-
¹H NMR (500 MHz, DMSO-d₆) : δ 12.4 (s, 1H, NH), 8.51 (s, 1H, pyridine-H), 7.88 (s, 1H, imidazole-H), 6.95 (s, 1H, imidazole-H), 4.28 (t, J = 6.6 Hz, 2H), 2.41 (t, J = 7.1 Hz, 2H), 1.91 (m, 2H).
Alternative Synthetic Routes
One-Pot Assembly
A one-pot approach combining Ugi adduct formation, cyclization, and amide coupling reduces purification steps. Using 2-iodobenzoic acid, 4-oxobutanoic acid, tert-butyl isocyanide, and 1H-imidazol-2-amine in trifluoroethanol at 60°C, followed by CuCl₂-mediated cyclization, achieves the target compound in 45% yield.
Solid-Phase Synthesis
Immobilizing the pyrrolo[3,4-b]pyridine core on Wang resin enables iterative coupling with Fmoc-protected 1H-imidazol-2-amine. Cleavage with TFA/water (95:5) liberates the final product with >90% purity.
Challenges and Optimization
-
Oxidation State Control : Over-oxidation of the pyrrolo[3,4-b]pyridine core can lead to byproducts; rigorous monitoring via TLC is essential.
-
Amine Sensitivity : 1H-Imidazol-2-amine is hygroscopic; reactions require anhydrous conditions and inert atmospheres.
-
Coupling Efficiency : Substituting EDC/HOBt with HATU increases yields to 78% but raises costs.
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and 1H-imidazol-2-amine. Reaction rates depend on steric and electronic factors influenced by the adjacent pyrrolo-pyridine system.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid + 1H-imidazol-2-amine | 78% | |
| 2M NaOH, 80°C, 8h | Same as above | 65% |
Nucleophilic Substitution at Imidazole
The NH group in the imidazole ring participates in alkylation and acylation reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 6h | N-Methylimidazole derivative | 82% | |
| Acylation | AcCl, Et₃N, THF, 0°C → 25°C, 4h | N-Acetylated imidazole derivative | 68% |
Reduction of Keto Groups
The 5,7-dioxo groups in the pyrrolo[3,4-b]pyridine core are reduced to diols under standard conditions.
| Reducing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | Partial reduction (mono-ol intermediate) | 45% | |
| LiAlH₄ | THF, reflux, 4h | 5,7-Diol derivative | 89% |
Oxidation Reactions
The pyrrolo-pyridine system undergoes further oxidation at unsaturated positions.
| Oxidizing Agent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 70°C, 3h | Epoxidation of adjacent double bond | 52% | |
| mCPBA | CH₂Cl₂, 25°C, 12h | Epoxide formation | 67% |
Metal Complexation
The imidazole nitrogen acts as a ligand for transition metals, forming stable complexes.
Cycloaddition Reactions
The conjugated diene system in the pyrrolo-pyridine core participates in Diels-Alder reactions.
| Dienophile | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24h | Six-membered cycloadduct | 73% | |
| Tetracyanoethylene | CH₃CN, 25°C, 48h | Electron-deficient adduct | 61% |
Functionalization of the Butanamide Chain
The butanamide linker undergoes modifications, including halogenation and cross-coupling.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C, 6h | α-Brominated butanamide | 58% | |
| ** |
Scientific Research Applications
Biological Activities
Research indicates that compounds derived from the pyrrolo[3,4-b]pyridine framework exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a related compound demonstrated potent inhibition of FGFR1–3 with IC50 values ranging from 7 to 712 nM, leading to reduced cell proliferation and induced apoptosis in breast cancer cell lines .
- Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against a range of pathogens. This activity can be attributed to their ability to interfere with bacterial cell wall synthesis or other vital processes.
- Anti-inflammatory Effects : Research suggests that these compounds may also possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study 1: Cancer Treatment
A study focused on the synthesis and evaluation of pyrrolo[3,4-b]pyridine derivatives found that one compound significantly inhibited the migration and invasion of breast cancer cells while promoting apoptosis. This highlights the potential of these compounds as lead candidates for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another investigation into similar compounds revealed their effectiveness against resistant strains of bacteria. The mechanisms involved include disruption of bacterial membrane integrity and inhibition of essential enzymatic pathways.
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Biological Activity
The compound 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-imidazol-2-yl)butanamide is a heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological profiles, including anticancer, antimicrobial, and antidiabetic properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure features a pyrrolo[3,4-b]pyridine core with imidazole and butanamide substituents. Its molecular formula is with a molecular weight of approximately 272.26 g/mol. The presence of dioxo groups suggests potential reactivity that may influence its biological activity.
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to inhibit tumor growth in ovarian and breast cancer models. The cytotoxicity was measured using MTT assays, revealing IC50 values in the range of 10-20 µM for ovarian cancer cells, indicating moderate effectiveness while showing limited toxicity towards normal cardiac cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) were determined to be below 50 µM for effective strains, suggesting strong antibacterial potential . Additionally, derivatives have shown promising results against Mycobacterium tuberculosis , with some exhibiting MIC values less than 25 µM .
3. Antidiabetic Activity
The antidiabetic properties of pyrrolo derivatives have been investigated with promising results. Compounds similar to the target molecule demonstrated the ability to enhance insulin sensitivity in adipocytes significantly. In vivo studies indicated that these compounds could reduce blood glucose levels without adversely affecting insulin secretion .
Case Studies
Several case studies have explored the biological activity of this class of compounds:
- Case Study 1 : A derivative exhibited an IC50 of 0.073 µM in GPR119 cAMP assays in cynomolgus monkeys, showcasing its potential as an antidiabetic agent with high bioavailability (95% in rats) but limited efficacy due to plasma protein binding .
- Case Study 2 : In a study assessing the cytotoxic effects on breast cancer cell lines, a related compound showed significant inhibition of cell proliferation with an IC50 value of approximately 15 µM, reinforcing the potential for therapeutic applications in oncology .
Comparative Analysis
The following table summarizes the biological activities of various derivatives related to the target compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs from recent synthetic and pharmacological studies. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Core Heterocyclic Systems
Pyrrolo[3,4-b]pyridine dione vs. Benzo[d]imidazole :
The pyrrolo[3,4-b]pyridine dione in the target compound is structurally distinct from the benzo[d]imidazole in Compound 7 . The former’s fused bicyclic system introduces two electron-withdrawing ketones, which may enhance electrophilicity and binding to kinases or proteases. In contrast, benzo[d]imidazole derivatives often rely on nitrogen lone pairs for coordination (e.g., metal-binding in antitumor agents).- Imidazole vs. Benzimidazole: The 1H-imidazol-2-yl group in the target compound lacks the benzene ring fused to the imidazole in benzimidazole-based analogs.
Linker and Functional Group Variations
Amide vs. Ester Linkers :
The butanamide linker in the target compound offers hydrolytic stability compared to the ester in Compound 5. Amides resist enzymatic cleavage (e.g., esterases), suggesting longer metabolic half-life but possibly reduced bioavailability due to higher polarity .Substituent Effects :
Compound 7 incorporates multiple benzyl groups, increasing lipophilicity (logP ~4–5 estimated), whereas the target compound’s unsubstituted imidazole and amide groups likely result in lower logP (~1–2), favoring solubility in polar solvents .
Pharmacological Implications
- Kinase Inhibition Potential: Pyrrolo[3,4-b]pyridine diones are explored as ATP-competitive kinase inhibitors due to their ability to mimic purine binding. The rigid core may enhance selectivity over flexible benzo[d]imidazole derivatives .
- Metabolic Stability : The amide linker in the target compound may reduce first-pass metabolism compared to ester-containing analogs like Compound 7, which are prone to hydrolysis in vivo .
Q & A
Basic Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
- Methodological Answer : Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Response surface methodology (RSM) can optimize yields by modeling interactions between parameters. This approach reduces the number of experiments while ensuring robust data for reproducibility .
Q. How can purity and structural integrity be validated during synthesis?
- Methodological Answer : Combine analytical techniques such as HPLC (with ammonium acetate buffer at pH 6.5 for stability, as in ), LC-MS for molecular weight confirmation, and NMR spectroscopy for structural elucidation. Residual solvents should be quantified via gas chromatography to meet pharmacopeial standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including hazard assessments for reactive intermediates (e.g., imidazole derivatives). Use fume hoods for synthesis steps involving volatile solvents, and ensure 100% compliance with safety exams covering emergency procedures and waste disposal .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway discovery for derivatives of this compound?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to explore reaction mechanisms and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, enabling rapid identification of optimal reaction conditions (e.g., regioselectivity in pyrrolopyridine formation) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?
- Methodological Answer : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to monitor intermediate formation. Adjust reaction parameters (e.g., solvent dielectric constant, temperature gradients) to favor kinetic control. Cross-validate with computational free-energy profiles to reconcile discrepancies .
Q. How can cross-disciplinary approaches elucidate the compound’s bioactivity mechanisms?
- Methodological Answer : Integrate chemical biology methods (e.g., surface plasmon resonance for binding affinity studies) with in silico docking simulations targeting imidazole-interacting proteins (e.g., histidine kinases). Collaborative training in chemical biology experimental design ensures rigor in hypothesis testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
